molecular formula C9H11NO3 B372840 Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 72676-90-5

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B372840
CAS RN: 72676-90-5
M. Wt: 181.19g/mol
InChI Key: UNVCYLASXVDALL-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .


Synthesis Analysis

The synthesis of 1,4-DHP derivatives often involves multi-component one-pot and green synthetic methodologies . For example, a novel dicarboxylic derivative of 1,4-DHP was synthesized via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg–Pt electrodes in an undivided cell .


Molecular Structure Analysis

The molecular structure of 1,4-DHP derivatives can be established by 1H, 13C NMR, IR, and ESI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-DHP derivatives can be complex and involve multiple steps. For instance, the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives is a key step in the synthesis of certain 1,4-DHP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. For instance, the melting point of a specific derivative was found to be between 224-226 degrees Celsius .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Agents

Pyrimidine and its derivatives, which include “Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate”, have been proven to have antiviral activity .

Anticancer Agents

These compounds have also been found to have anticancer activity .

Antioxidant Agents

They have been proven to have antioxidant activity .

Antimicrobial Agents

These compounds have been found to have antimicrobial activity .

Antihypertensive Agents

1,4-dihydropyridines, which include “Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate”, are primarily used to treat hypertension . They act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation . Binding of 1,4-dihydropyridines to receptors in L-type voltage-dependent Ca 2+ channel inhibits the entry of Ca 2+ ions through voltage-gated Ca 2+ channels into both the cardiac and vascular smooth muscles .

Calcium Channel Blockers

The structure-activity relationship (SAR) in this series of dihydropyridines as calcium channel blockers has been extensively explored . The target DHPs were synthesized using modified Hantzsch condensation and further derivatization .

Allosteric Modulators

These compounds are considered to act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation .

Future Directions

The future directions of research into 1,4-DHP derivatives are promising. Their broad spectrum of biological applications makes them a significant class of pharmacologically active molecules. Researchers are continually working to develop new molecules by bioisosteres of these substrates .

properties

IUPAC Name

ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVCYLASXVDALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72676-90-5
Record name ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
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